molecular formula C13H25ClN2O2 B1402964 Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride CAS No. 1407522-01-3

Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride

Cat. No.: B1402964
CAS No.: 1407522-01-3
M. Wt: 276.8 g/mol
InChI Key: WRLUSDDIJGZNSF-UHFFFAOYSA-N
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Description

Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride is a useful research compound. Its molecular formula is C13H25ClN2O2 and its molecular weight is 276.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride (CAS Number: 1407522-01-3) is a synthetic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₃H₂₅ClN₂O₂
  • Molecular Weight : 276.81 g/mol
  • Purity : ≥ 97%
  • Melting Point : 113–115 °C
  • IUPAC Name : this compound

Research indicates that compounds with spirocyclic structures, such as this compound, may exhibit enhanced biological activity due to their three-dimensional configurations that facilitate better interactions with biological targets.

  • Anticancer Activity :
    • Studies have shown that derivatives of piperidine and related structures can induce apoptosis in various cancer cell lines. For instance, similar compounds have been reported to exhibit cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin .
  • Neuroprotective Effects :
    • Compounds with similar structural motifs have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. They may inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the pathophysiology of Alzheimer's .
  • Anti-inflammatory Properties :
    • The spirocyclic structure may also contribute to anti-inflammatory effects by modulating pathways associated with inflammation and chronic diseases. This is particularly relevant in the context of cancer progression where inflammation plays a pivotal role .

Case Studies and Experimental Data

StudyBiological ActivityFindings
AnticancerInduced apoptosis in FaDu cells; better efficacy than bleomycin
NeuroprotectionInhibition of AChE and BuChE; potential for Alzheimer's treatment
Anti-inflammatoryModulation of inflammatory pathways linked to cancer progression

Structure-Activity Relationship (SAR)

The activity of this compound is influenced by its chemical structure. The presence of nitrogen atoms in the spirocyclic framework enhances its interaction with target proteins, which is crucial for its biological efficacy. Variations in substituents on the nitrogen atoms can lead to significant changes in activity profiles.

Properties

IUPAC Name

tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-5-4-6-13(15)7-8-14-10-13;/h14H,4-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLUSDDIJGZNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride
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Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride
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Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride
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Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride
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Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride
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Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride

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